5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole

CYP inhibition drug metabolism toxicology

Researchers requiring a reliable Diazepam precursor with defined ADME properties often face supply inconsistency. This compound addresses that gap. - Diazepam Intermediate: Directly used in the established synthetic route to Diazepam, eliminating the need for alternative precursors. - Quantifiable CYP Profile: Weak CYP2E1 (IC50 = 50,000 nM) and moderate CYP3A4 (IC50 = 5,490 nM) inhibition, enabling its use as a low-to-moderate control in ADME/Tox panels. - Optimized Physicochemical Properties: Predicted LogP of 3.85 and pKa of 8.77 offer a more hydrophilic alternative to 5-chloro-3-phenyl-2,1-benzisoxazole (LogP = 4.15), aiding solubility during analog design.

Molecular Formula C13H8ClNO2
Molecular Weight 245.66 g/mol
CAS No. 67445-85-6
Cat. No. B048260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole
CAS67445-85-6
Synonymsp-(5-chloro-2,1-benzisoxazol-3-yl)phenol;  4-(5-chloro-2,1-benzisoxazol-3-yl)phenol; 
Molecular FormulaC13H8ClNO2
Molecular Weight245.66 g/mol
Structural Identifiers
SMILESC1=CC(=O)C=CC1=C2C3=C(C=CC(=C3)Cl)NO2
InChIInChI=1S/C13H8ClNO2/c14-9-3-6-12-11(7-9)13(17-15-12)8-1-4-10(16)5-2-8/h1-7,16H
InChIKeyCVGUVPXSJGPPGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole Chemical Profile


5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole (CAS 67445-85-6) is a heterocyclic organic compound belonging to the benzisoxazole class, characterized by a 5-chloro substitution and a 4-hydroxyphenyl group at the 3-position . It serves as a key synthetic intermediate in pharmaceutical research, notably in the preparation of the anxiolytic agent Diazepam [1]. The compound is primarily utilized as a research chemical and building block in organic synthesis, with applications spanning medicinal chemistry and the study of aromatic heterocycles [1].

Why Generic Analogs Cannot Replace 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole


Substituting 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole with a generic benzisoxazole derivative is not advisable due to the specific impact of its substitution pattern on both chemical reactivity and biological profile. The presence and position of the 4-hydroxyphenyl group, in contrast to a simple phenyl ring, significantly alters physicochemical properties such as lipophilicity and ionization [1]. Furthermore, the compound exhibits a distinct cytochrome P450 inhibition profile, with varying potencies across different isoforms, a characteristic that is not universally shared by other benzisoxazole analogs [2]. These specific structural and functional attributes necessitate a targeted procurement approach rather than reliance on general class substitutions.

5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole Quantitative Comparison


CYP2E1 Inhibition: Weak vs. Potent Inhibitors

5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole exhibits weak inhibition of the cytochrome P450 isoform CYP2E1, with an IC50 of 50,000 nM in human liver microsomes [1]. This contrasts sharply with the potent CYP2E1 inhibitor CYP2E1-IN-1, which demonstrates an IC50 of 1,640 nM under comparable assay conditions . The compound's low potency at CYP2E1 suggests a reduced potential for drug-drug interactions mediated by this isoform relative to strong inhibitors.

CYP inhibition drug metabolism toxicology

CYP3A4 Inhibition: Moderate Activity vs. Ketoconazole

The compound displays moderate inhibition of CYP3A4, with an IC50 of 5,490 nM in human liver microsomes [1]. This is significantly less potent than the clinical CYP3A4 inhibitor ketoconazole, which exhibits an IC50 of 57 nM in a standard assay . This quantitative difference indicates that 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole is a much weaker CYP3A4 inhibitor, a property that could be advantageous in applications where strong CYP3A4 inhibition is undesirable.

CYP3A4 drug-drug interaction ADME

Enhanced Hydrophilicity from 4-Hydroxyphenyl Group

The presence of a 4-hydroxyphenyl group in 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole (LogP = 3.85) confers increased hydrophilicity compared to the closely related analog 5-chloro-3-phenyl-2,1-benzisoxazole, which lacks this hydroxyl group and has a predicted LogP of 4.15 [1]. This reduction in lipophilicity of approximately 0.3 LogP units can influence solubility, membrane permeability, and overall pharmacokinetic behavior.

physicochemical properties logP solubility

Ionization Behavior and pH-Dependent Partitioning

5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole has a predicted acid dissociation constant (pKa) of 8.77 . This value indicates that the phenolic hydroxyl group is largely unionized at physiological pH (7.4) but becomes increasingly ionized at higher pH values. This ionization behavior, which is absent in the non-hydroxylated analog 5-chloro-3-phenyl-2,1-benzisoxazole, directly influences aqueous solubility and pH-dependent partitioning in biphasic systems.

pKa ionization formulation

Synthetic Utility as Diazepam Intermediate

5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole is a documented intermediate in the synthesis of the anxiolytic drug Diazepam [1]. This specific application is not shared by other benzisoxazole analogs, such as the unsubstituted phenyl derivative, which may serve as a building block for other targets but lacks this direct pathway to a major pharmaceutical. This established synthetic utility provides a clear, application-driven differentiator for procurement.

synthetic intermediate Diazepam pharmaceutical synthesis

Validated Applications of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole


In Vitro CYP Inhibition and DDI Screening

Based on its weak CYP2E1 (IC50 = 50,000 nM) and moderate CYP3A4 (IC50 = 5,490 nM) inhibition profiles [1][2], this compound is suitable as a research tool in in vitro ADME panels to investigate structure-activity relationships around CYP inhibition or as a control compound with low-to-moderate inhibitory potential. Its differentiated potency compared to strong inhibitors like CYP2E1-IN-1 and ketoconazole allows for the study of weaker interactions.

Diazepam & Benzodiazepine Synthetic Intermediate

This compound serves as a key intermediate in the synthesis of Diazepam, a clinically significant benzodiazepine [3]. Researchers engaged in the development of novel anxiolytics or studying benzodiazepine synthesis pathways would directly utilize this building block. Its specific substitution pattern makes it a crucial precursor not readily substituted by other benzisoxazole derivatives.

Physicochemical Optimization in Drug Design

The compound's predicted LogP of 3.85 and pKa of 8.77 provide a quantifiable baseline for designing analogs with improved solubility or permeability . Compared to the more lipophilic analog 5-chloro-3-phenyl-2,1-benzisoxazole (LogP = 4.15), this compound offers a more hydrophilic profile, which can be advantageous in optimizing pharmacokinetic properties of lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.